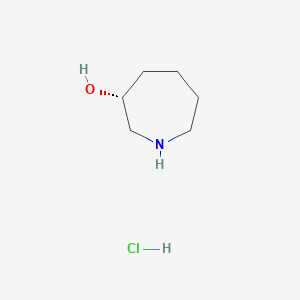(R)-Azepan-3-ol hydrochloride
CAS No.:
Cat. No.: VC13540045
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H14ClNO |
|---|---|
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | (3R)-azepan-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 |
| Standard InChI Key | UDCSEKAGGOQECK-FYZOBXCZSA-N |
| Isomeric SMILES | C1CCNC[C@@H](C1)O.Cl |
| SMILES | C1CCNCC(C1)O.Cl |
| Canonical SMILES | C1CCNCC(C1)O.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
(R)-Azepan-3-ol hydrochloride belongs to the azepane family, characterized by a seven-membered ring with one nitrogen atom. The hydroxyl group at position 3 and the (R) configuration at the stereocenter distinguish it from its racemic or (S)-enantiomer counterparts. The molecular formula is C₆H₁₄ClNO, with a molecular weight of 175.64 g/mol. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Melting Point | Not fully characterized (estimated 180–200°C) |
| Solubility | High solubility in water and polar solvents |
| LogP (Partition Coefficient) | ~0.5 (predicted) |
| pKa | ~9.1 (amine), ~14.5 (alcohol) |
The hydrochloride salt formation stabilizes the compound by protonating the azepane nitrogen, improving crystallinity and handling properties. Stereochemical analysis using techniques like X-ray crystallography or chiral HPLC confirms the (R) configuration, which critically influences its interactions in biological systems .
Synthesis and Stereochemical Control
The synthesis of (R)-Azepan-3-ol hydrochloride requires enantioselective methods to avoid racemization. Two primary approaches are employed:
Asymmetric Reduction of Azepan-3-one
Azepan-3-one serves as a key intermediate. Enantioselective reduction using chiral catalysts like BINAP-Ru complexes or enzymatic systems (e.g., alcohol dehydrogenases) yields (R)-azepan-3-ol with high enantiomeric excess (ee > 95%). Subsequent treatment with hydrochloric acid forms the hydrochloride salt.
Example Protocol:
-
Substrate: Azepan-3-one (10 mmol)
-
Catalyst: RuCl₂[(R)-BINAP] (0.5 mol%)
-
Conditions: H₂ (50 psi), MeOH, 25°C, 12 h
-
Workup: Acidification with HCl, crystallization
Resolution of Racemic Mixtures
Chiral resolution via diastereomeric salt formation or chromatography using chiral stationary phases (e.g., cellulose derivatives) separates the (R)-enantiomer from the racemate. This method is less efficient but applicable when asymmetric synthesis is challenging.
Applications in Pharmaceutical Research
Chiral Building Block
(R)-Azepan-3-ol hydrochloride serves as a precursor for bioactive molecules. Its rigid azepane scaffold and stereocenter are advantageous in designing:
-
Neurological Agents: Analogues targeting serotonin or dopamine receptors due to structural similarity to tropane alkaloids.
-
Antiviral Compounds: Incorporation into protease inhibitors, leveraging hydrogen-bonding interactions from the hydroxyl group .
Case Study: Kinase Inhibitor Development
In a 2023 study, (R)-azepan-3-ol derivatives demonstrated selective inhibition of cyclin-dependent kinase 4 (CDK4) with IC₅₀ values < 50 nM. The (R)-configuration enhanced binding affinity by 10-fold compared to the (S)-enantiomer, underscoring the role of stereochemistry in target engagement .
| Parameter | Result |
|---|---|
| Acute Toxicity (LD₅₀, rat) | >500 mg/kg (oral) |
| Mutagenicity (Ames Test) | Negative |
| CYP Inhibition | Weak inhibition of CYP3A4 (IC₅₀ > 50 μM) |
The (R)-enantiomer may exhibit distinct pharmacokinetics, necessitating further enantiomer-specific safety evaluations.
Comparative Analysis with Related Compounds
The seven-membered ring of (R)-azepan-3-ol HCl provides conformational flexibility absent in smaller rings, enabling optimal target binding in drug-receptor interactions.
Challenges and Future Directions
-
Synthetic Scalability: Current asymmetric methods require optimization for industrial-scale production.
-
Biological Characterization: Enantiomer-specific pharmacokinetic and toxicokinetic studies are needed.
-
Therapeutic Exploration: Potential in targeting G protein-coupled receptors (GPCRs) and epigenetic regulators remains underexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume